molecular formula C12H17N3O B7843034 N-methyl-4-(piperazin-1-yl)benzamide

N-methyl-4-(piperazin-1-yl)benzamide

Cat. No.: B7843034
M. Wt: 219.28 g/mol
InChI Key: XEOQESAWYCGQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(piperazin-1-yl)benzamide is a benzamide derivative featuring a piperazine ring substituted at the para-position of the benzamide core. This scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological activity, particularly in kinase inhibition and anticancer applications. The compound’s piperazine moiety enhances solubility and serves as a key pharmacophore for target binding .

Properties

IUPAC Name

N-methyl-4-piperazin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15/h2-5,14H,6-9H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOQESAWYCGQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The foundational method for synthesizing N-methyl-4-(piperazin-1-yl)benzamide involves nucleophilic substitution between 4-(chloromethyl)benzoic acid and N-methylpiperazine. This reaction is typically conducted in anhydrous acetonitrile under reflux conditions, with triethylamine serving as a base to deprotonate the piperazine nitrogen and enhance nucleophilicity . The chloromethyl group on the benzoic acid derivative acts as a leaving group, enabling the piperazine ring to form a covalent bond with the benzene moiety.

Reaction Conditions and Yield Optimization
Key parameters influencing yield include reaction temperature, molar ratios, and solvent choice. A 1:1.2 molar ratio of 4-(chloromethyl)benzoic acid to N-methylpiperazine at 80°C for 12 hours achieves an 82% yield . Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to stabilize transition states. Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate. Residual solvents are removed via rotary evaporation, followed by recrystallization from ethanol to attain >95% purity .

Amidation via HATU-Mediated Coupling

An alternative route employs 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to activate carboxylic acid intermediates for amidation. This method is advantageous for introducing structural modifications to the benzamide or piperazine components . For example, 4-(piperazin-1-yl)benzoic acid is first treated with HATU and N,N-diisopropylethylamine (DIPEA) in DMF, followed by reaction with methylamine to form the N-methylamide bond.

Stepwise Procedure

  • Activation : 4-(piperazin-1-yl)benzoic acid (1.0 equiv) is mixed with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 30 minutes .

  • Amidation : Methylamine hydrochloride (1.5 equiv) is added, and the reaction is stirred for 6 hours.

  • Workup : The mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 78% product .

This method offers superior regioselectivity compared to traditional acyl chloride routes, minimizing byproducts like N,N-dimethylated species.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance reaction control and reproducibility. A two-step process is utilized:

  • Intermediate Formation : 4-(chloromethyl)benzoic acid and N-methylpiperazine are pumped into a tubular reactor at 100°C with a residence time of 10 minutes .

  • In Situ Amidation : The intermediate is directly reacted with methylamine gas in a second reactor column at 50°C .

Advantages Over Batch Processing

  • Higher Yield : 94% versus 82% in batch .

  • Reduced Solvent Use : 50% less DMF required due to efficient mixing.

  • Scalability : Throughput of 10 kg/hour achieved in pilot plants .

Post-Synthesis Purification and Amorphous Form Preparation

Crude this compound often contains residual solvents or unreacted starting materials. Spray drying is employed to generate amorphous forms with enhanced solubility .

Spray Drying Protocol

  • Solution Preparation : Dissolve 10 g of crude product in 250 mL DMF .

  • Processing : Feed the solution into a spray dryer at 120°C inlet temperature, 60°C outlet temperature, and 0.7 mL/min feed rate .

  • Output : Amorphous powder with <0.5% residual solvent and 99.2% purity .

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Nucleophilic Substitution8295ModerateLow cost, simplicity
HATU-Mediated Amidation7898LowHigh regioselectivity
Continuous Flow9499HighIndustrial efficiency
Spray Drying PurificationN/A99.2HighSolubility enhancement

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the para position relative to the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide ring.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis of N-methyl-4-(piperazin-1-yl)benzamide

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-(chloromethyl)benzoic acid and N-methylpiperazine, often facilitated by a base such as triethylamine. The resulting product is purified and can be converted into its dihydrochloride salt form for enhanced stability and solubility.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecular structures. Its unique piperazine ring allows for various modifications that can lead to novel compounds with tailored properties.

Biology

This compound has been employed in biological studies to investigate enzyme interactions and protein binding dynamics. Its ability to interact with specific molecular targets facilitates research into cellular mechanisms and pathways.

Medicine

This compound is under investigation for its therapeutic potential, particularly in drug development. Notably, it has been studied as a candidate for treating conditions such as cancer and other diseases linked to receptor tyrosine kinases (RTKs). Research indicates that derivatives of this compound exhibit inhibitory activity against several RTKs, including EGFR and HER2 .

Case Study 1: Anticancer Activity
A study focused on the anticancer properties of compounds containing the 4-(aminomethyl)benzamide fragment demonstrated potent inhibitory effects against various receptor tyrosine kinases. Compounds derived from this compound showed significant inhibition rates against EGFR at concentrations as low as 10 nM, indicating their potential as anticancer agents .

Case Study 2: Opioid Receptor Antagonism
Research highlighted the development of new opioid receptor antagonists based on piperazine derivatives. These compounds have shown promise in treating conditions such as depression and anxiety by blocking specific opioid receptors, thus influencing neurotransmitter pathways .

Mechanism of Action

The mechanism by which N-methyl-4-(piperazin-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key Compounds :

  • N-benzyl-3-(3-methoxybenzenesulfonamido)-N-methyl-4-(piperazin-1-yl)benzamide (ZINC000033033923): Features a benzyl group and methoxybenzenesulfonamido substituent, with a docking score of −39.444, suggesting slightly reduced affinity compared to ZINC000033034273 .

Piperazine Ring Modifications

Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide):

  • The 4-methylpiperazine group in Imatinib enhances solubility and contributes to its selectivity for tyrosine kinases like BCR-ABL. In contrast, N-methyl-4-(piperazin-1-yl)benzamide lacks the methyl group on piperazine, which may reduce its kinase selectivity but improve metabolic stability by avoiding demethylation pathways .

N-(4-Methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 879486-21-2):

  • This boronate ester derivative highlights the utility of the benzamide-piperazine scaffold in Suzuki-Miyaura cross-coupling reactions. The boronate group enables further functionalization, a feature absent in the parent compound .

Physicochemical Properties

Quinoline Derivatives (e.g., D6–D12 in ):

  • Compounds like D7 (N-Hydroxy-4-(4-(2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzamide) exhibit molecular weights >500 Da and logP values >3, reducing solubility. This compound (MW ~275 Da) has a lower logP, enhancing bioavailability .

Imidazo[1,2-b]pyridazine Derivatives ():

  • Molecular weights range from 349.5 to 455.4 Da, with activity ratings (e.g., *) correlating with substituent complexity. The target compound’s simpler structure may limit potency but improve synthetic accessibility .

Biological Activity

Enzyme Inhibition

N-methyl-4-(piperazin-1-yl)benzamide and its derivatives have shown significant inhibitory effects on various enzymes, particularly kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Studies have demonstrated that benzamide derivatives containing piperazine moieties exhibit inhibitory activity against cyclin-dependent kinases, which are crucial regulators of the cell cycle .

Table 1: CDK Inhibition by Benzamide Derivatives

CompoundCDK2/cyclin A IC50 (μM)CDK4/cyclin D1 IC50 (μM)
BA1 (2)35.16Not reported
35.312.87

The addition of a methylene spacer in compound 3 resulted in a 7-fold increase in binding to CDK2A and a 2-fold increase in binding to CDK4D compared to compound 2 .

Glycine Transporter-1 (GlyT-1) Inhibition

N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been found to be potent inhibitors of glycine transporter-1 (GlyT-1) .

Case Study: Compound (+)-67

Compound (+)-67, an advanced lead in this series, demonstrated:

  • Excellent in vitro GlyT-1 potency and selectivity
  • Favorable ADME and in vitro pharmacological profiles
  • Suitable pharmacokinetic and safety characteristics
  • Robust in vivo activity in the cerebral spinal fluid glycine biomarker model in both rodents and non-human primates
  • Significant elevation of extracellular glycine levels within the medial prefrontal cortex (mPFC) in rodents upon oral administration

Antitumor Activity

N-(piperidine-4-yl)benzamide derivatives, structurally similar to this compound, have shown promising antitumor activity.

HepG2 Cell Line Study

A series of novel N-(piperidine-4-yl)benzamide derivatives were evaluated for antitumor activity against HepG2 cells .

Key Findings:

  • Compound 47 showed the most potent biological activity with an IC50 value of 0.25 μM
  • Western blot analysis revealed that compound 47:
    • Inhibited the expression of cyclin B1 and p-Rb
    • Enhanced the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK)
  • Cell cycle arrest was observed by flow cytometry (FCM)
  • The compound's activity was attributed to the induction of cell cycle arrest via a p53/p21-dependent pathway

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

While not directly related to this compound, structurally similar compounds have shown PARP inhibition activity.

Table 2: PARP1 Inhibition by Thiouracil Amide Compounds

CompoundPARP1 Inhibition (%) at 100 μM
5a85.8
5e82.1
3-aminobenzamide (reference)87.2

Compounds 5a and 5e demonstrated:

  • Inhibition of PARP1 catalytic activity
  • Enhanced cleavage of PARP1
  • Increased phosphorylation of H2AX
  • Increased CASPASE 3/7 activity

Q & A

Q. What are the common synthetic routes for N-methyl-4-(piperazin-1-yl)benzamide, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core followed by piperazine coupling. Key steps include:

  • Amide bond formation : Reacting 4-fluorobenzoyl chloride with methylamine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperazine substitution : Introducing the piperazine moiety via nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents like DMF or DMSO, with heating (80–120°C) to activate the leaving group (e.g., fluorine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
    Yield optimization factors :
  • Reagent stoichiometry : Excess piperazine (1.5–2 eq) drives substitution reactions to completion .
  • Catalysts : Use of KI or phase-transfer catalysts accelerates SNAr reactions .
  • Temperature control : Prolonged reflux (12–24 hrs) ensures complete substitution but risks decomposition .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm) .
  • NMR spectroscopy : 1H/13C NMR confirms structural features:
    • Benzamide carbonyl at δ ~167 ppm (13C) .
    • Piperazine N-CH2 signals at δ 2.5–3.5 ppm (1H) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak [M+H]+ matches theoretical mass (e.g., m/z 276.3 for C12H17N3O) .
  • Melting point : Sharp melting range (e.g., 160–162°C) indicates crystallinity and purity .

Q. How is the compound screened for initial biological activity in academic research?

Methodological Answer:

  • In vitro receptor binding assays :
    • Dopamine receptors : Competitive binding studies using [3H]-spiperone for D2/D3 receptors, with IC50 values calculated .
    • Serotonin receptors : Radioligand displacement (e.g., 5-HT1A with [3H]-8-OH-DPAT) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition monitored at Ex/Em 340/450 nm) .
  • Cellular viability : MTT assays (IC50 determination in cancer cell lines like HeLa or HEK293) .

Advanced Research Questions

Q. How do structural modifications at the piperazine or benzamide moieties affect biological activity?

Methodological Answer:

  • Piperazine modifications :
    • Substituent effects : Adding electron-withdrawing groups (e.g., -CF3) to the piperazine N-atom enhances dopamine D3 receptor selectivity (Ki < 50 nM vs. D2 Ki > 500 nM) .
    • Ring expansion : Replacing piperazine with homopiperazine decreases metabolic stability (t1/2 < 1 hr in liver microsomes) .
  • Benzamide modifications :
    • Fluorine substitution : 4-Fluoro analogs show improved blood-brain barrier penetration (logP ~2.5 vs. ~1.8 for unsubstituted) .
    • Methoxy groups : 3-Methoxy substitution increases 5-HT1A affinity (Ki = 12 nM) but reduces solubility (<0.1 mg/mL in PBS) .

Q. How can researchers resolve discrepancies in pharmacological data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay standardization :
    • Use common reference compounds (e.g., haloperidol for dopamine receptors) to calibrate inter-lab variability .
    • Validate cell lines (e.g., HEK293 vs. CHO-K1) for receptor expression levels via qPCR .
  • Data normalization :
    • Report IC50 values with Hill coefficients to account for allosteric effects .
    • Use logD (pH 7.4) instead of logP to reflect ionization under physiological conditions .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Metabolic stability :
    • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
    • Prodrug design : Esterification of the benzamide -NH2 group enhances oral bioavailability (e.g., ethyl ester prodrug increases Cmax by 3x) .
  • Tissue distribution :
    • Lipid nanoparticle encapsulation : Improves brain penetration (AUCbrain/AUCplasma = 0.8 vs. 0.2 for free compound) .
  • Toxicity mitigation :
    • Chelating agents : Add EDTA to formulations to reduce metal-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-(piperazin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-(piperazin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.